molecular formula C14H16ClFN2O2 B2929066 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one CAS No. 2411271-36-6

4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2929066
CAS RN: 2411271-36-6
M. Wt: 298.74
InChI Key: IVEOGMPRQJIDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one, also known as CACP, is a novel compound that has gained attention in the scientific research community for its potential use in various fields.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is not fully understood. However, studies have shown that 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been found to have antimicrobial and antifungal properties. In vivo studies have shown that 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one. One area of research is the development of new cancer treatments based on 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one. Another area of research is the development of new antibiotics based on 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's antimicrobial and antifungal properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one and its potential use in other fields of research.
Conclusion:
In conclusion, 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is a novel compound that has gained attention in the scientific research community for its potential use in various fields. The synthesis method of 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of triethylamine. 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been found to have various scientific research applications, including cancer treatment and the development of new antibiotics. 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and induces apoptosis in cancer cells by activating caspase enzymes. 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has a low toxicity profile and does not cause any significant adverse effects. However, its limited solubility in water can make it difficult to work with in some experiments. There are several future directions for research on 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one, including the development of new cancer treatments and antibiotics, and further studies to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 3,3-dimethylpiperazine in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been found to have various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(2-Chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-(2-chloroacetyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O2/c1-14(2)13(20)17(7-8-18(14)12(19)9-15)11-5-3-10(16)4-6-11/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEOGMPRQJIDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCN1C(=O)CCl)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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